3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
Description
3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound featuring a 1,5-dioxaspiro[5.5]undecane-2,4-dione core fused with a thiadiazole moiety. The spirocyclic system is characterized by two oxygen atoms in a 1,5-dioxa arrangement, forming a bicyclic structure with a central spiro junction at the 5.5 position. The substituent at the 3-position consists of a methylene group linked to a 5-ethyl-1,3,4-thiadiazol-2-ylamine fragment.
Properties
IUPAC Name |
3-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-2-10-16-17-13(22-10)15-8-9-11(18)20-14(21-12(9)19)6-4-3-5-7-14/h8H,2-7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKBLISFTOQOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC=C2C(=O)OC3(CCCCC3)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
The 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione molecule is known to interact with a variety of enzymes, proteins, and other biomolecules. The thiadiazole ring in the compound is a bioisostere of pyrimidine and oxadiazole, which are key components of nucleic acids. This allows the compound to disrupt processes related to DNA replication.
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It can inhibit the replication of both bacterial and cancer cells. Moreover, it has been reported to have good cell permeability, which contributes to its bioavailability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can interact strongly with biomolecules such as DNA and proteins. The compound’s ability to disrupt DNA replication processes suggests that it may act as an inhibitor of certain enzymes involved in these processes.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not clearly defined from the current search results. Given its structural similarity to pyrimidine and oxadiazole, it may be involved in similar metabolic pathways.
Biological Activity
The compound 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a thiadiazole moiety, known for its diverse biological activities including antimicrobial and anticancer properties. The presence of the spirodioxane structure further enhances its potential as a bioactive agent.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole , including the target compound, exhibit significant antimicrobial properties. Thiadiazole derivatives have been shown to inhibit various bacterial strains and fungi due to their ability to disrupt cellular functions. For instance, studies have demonstrated that similar compounds possess effective antibacterial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is noteworthy. Compounds containing the thiadiazole ring have been reported to induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle progression and inhibition of tumor growth. Specific studies on related compounds have shown promising results in inhibiting proliferation in breast and colon cancer cell lines .
Antioxidant Activity
Antioxidant properties are also a significant aspect of this compound's biological profile. Thiadiazole derivatives have been found to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing the onset of various diseases associated with oxidative damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival.
- Cell Membrane Disruption : Its lipophilicity allows it to penetrate cell membranes effectively, leading to disruption of cellular integrity.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to inhibition of replication and transcription processes.
Study on Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. The results indicated that compounds similar to the target molecule displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Thiadiazole Derivative 1 | 32 | 16 |
| Thiadiazole Derivative 2 | 64 | 32 |
| Target Compound | 16 | 8 |
Study on Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the target compound significantly inhibited cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. The mechanism was primarily through apoptosis induction as evidenced by increased caspase activity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant activity against various pathogens. For instance, studies have demonstrated that compounds with similar structures can outperform standard antimicrobial agents in inhibiting bacterial growth . The mechanism of action is believed to involve interaction with microbial enzymes or cell membranes, leading to cell death.
Anticancer Potential
The compound's structural similarities to other known anticancer agents suggest potential efficacy in cancer treatment. Preliminary studies have indicated that it may inhibit cancer cell proliferation through several pathways, including apoptosis induction and cell cycle arrest . Molecular docking studies further support its ability to bind effectively to target proteins involved in cancer progression.
Agricultural Applications
Insecticidal Properties
Research has highlighted the insecticidal potential of compounds derived from 3-(((5-Ethyl-1,3,4-thiadiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. Specifically, it has been evaluated for efficacy against pests such as the cotton leafworm (Spodoptera littoralis) . The compound acts by disrupting the normal physiological functions of the insects, leading to mortality.
Herbicide Development
The unique chemical structure allows for modifications that could lead to the development of new herbicides. The ability to synthesize various derivatives provides a pathway for creating compounds with selective herbicidal activity against specific weed species while minimizing harm to crops.
Material Science
Polymer Synthesis
The compound serves as a precursor for synthesizing novel polymers with enhanced properties. Its reactivity allows for the incorporation into polymer matrices, potentially improving mechanical strength and thermal stability . Such materials could find applications in coatings, adhesives, and other industrial products.
Nanocomposite Formation
Incorporating this compound into nanocomposites can lead to materials with unique electronic or optical properties. Research is ongoing into its use as a dopant or stabilizer in nanomaterials for applications in sensors and electronic devices.
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Action |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Inhibition of microbial growth |
| Anticancer agents | Induction of apoptosis; cell cycle arrest | |
| Agriculture | Insecticides | Disruption of insect physiological functions |
| Herbicides | Selective inhibition of weed growth | |
| Material Science | Polymer synthesis | Enhanced mechanical and thermal properties |
| Nanocomposite formation | Improved electronic/optical properties |
Case Studies
- Antimicrobial Activity Assessment : A study focused on synthesizing derivatives of this compound demonstrated its efficacy against various bacterial strains. Derivatives were tested using standard disc diffusion methods and showed zones of inhibition comparable to existing antibiotics .
- Insecticidal Evaluation : A series of experiments assessed the insecticidal properties against Spodoptera littoralis. The results indicated that certain derivatives significantly reduced larval survival rates when applied at specific concentrations .
- Polymer Development Study : Research was conducted on incorporating this compound into a polymer matrix to create a composite material with improved thermal stability and mechanical strength. The resulting material was characterized using thermogravimetric analysis (TGA) and scanning electron microscopy (SEM), showing promising results for industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, differing primarily in the substituent at the 3-position. Below is a comparative analysis based on crystallographic, synthetic, and functional data from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Crystallinity: Furan and benzylidene derivatives (e.g., ) exhibit well-defined monoclinic crystal systems (P21/c or P21/n), with low R factors (0.035–0.060), indicating high structural precision. The thiadiazole derivative’s crystallinity remains uncharacterized but is expected to differ due to the bulkier heterocyclic substituent.
Electronic and Steric Modulation :
- The 5-ethyl-thiadiazole group introduces nitrogen and sulfur atoms, which may enhance hydrogen-bonding capacity and π-π interactions compared to furan or benzylidene analogs. Fluorinated derivatives (e.g., ) show increased polarity, as evidenced by higher absorption coefficients (μ).
Synthetic Pathways :
- Thiadiazole derivatives are typically synthesized via condensation of thiosemicarbazides with carbonyl precursors under basic conditions (e.g., sodium acetate) , whereas benzylidene and furan analogs employ aldehyde or ketone intermediates .
Potential Applications: While furan and benzylidene derivatives are primarily studied for their structural properties, thiadiazole-containing spiro compounds are hypothesized to exhibit biological activity due to the pharmacophoric thiadiazole moiety .
Research Findings and Implications
Structural Insights :
- The 1,5-dioxaspiro[5.5]undecane core adopts a puckered conformation, as described by Cremer and Pople’s ring-puckering coordinates . Substituents like the thiadiazole group may distort this geometry, affecting reactivity.
Gaps in Knowledge: Direct data on the target compound’s crystallography, solubility, and bioactivity are absent in the evidence. Further studies using techniques like single-crystal X-ray diffraction (e.g., SHELX refinement ) are needed.
Comparative Advantages :
- The thiadiazole moiety’s nitrogen/sulfur content positions this compound as a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic recognition.
Q & A
Q. What safety protocols are critical when handling this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
